3-Methyl-2-sulphonatobenzothiazolium is an organic compound belonging to the benzothiazole family, characterized by a benzothiazole core with a methyl group and a sulfonate group attached. This compound is notable for its unique structural features, which confer specific chemical properties and biological activities. The molecular formula of 3-Methyl-2-sulphonatobenzothiazolium is C10H10N2O3S, with a molecular weight of approximately 242.26 g/mol. The presence of the sulfonate group enhances its solubility in water, making it suitable for various applications in chemical and biological contexts.
3-Methyl-2-sulphonatobenzothiazolium exhibits significant biological activity. Research indicates that compounds in this class may interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. For instance, it has been noted for its antibacterial properties, making it a candidate for further investigation in pharmaceutical applications .
The synthesis of 3-Methyl-2-sulphonatobenzothiazolium typically involves several key steps:
3-Methyl-2-sulphonatobenzothiazolium finds various applications across different fields:
Studies on 3-Methyl-2-sulphonatobenzothiazolium have shown that it interacts with several biological targets. Its mechanism of action often involves inhibition of key enzymes or disruption of cellular processes, which could be beneficial in therapeutic contexts. Further research is needed to elucidate specific pathways and interactions at the molecular level .
Several compounds share structural similarities with 3-Methyl-2-sulphonatobenzothiazolium. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-2-(methylthio)benzo[d]thiazolium | Methylthio group instead of sulfonate | Exhibits different reactivity patterns due to sulfur substitution |
| Benzothiazolium salts | General class with varying substituents | Broad range of biological activities depending on substituents |
| 4-Methylbenzene sulfonic acid derivatives | Sulfonic acid group | Used primarily as industrial catalysts and surfactants |
These compounds highlight the uniqueness of 3-Methyl-2-sulphonatobenzothiazolium, particularly its specific combination of functional groups that influence both its chemical reactivity and biological activity.
The synthesis of 3-methyl-2-sulphonatobenzothiazolium ionic liquids (ILs) typically involves quaternization of the benzothiazole nitrogen followed by sulfonation or anion exchange. A notable approach involves reacting 3-methyl-2-mercaptobenzothiazole with alkylating agents such as methyl iodide or dimethyl sulfate to form the corresponding thioether, which is subsequently oxidized to the sulfonate group using hydrogen peroxide or nitric acid.
Key reaction steps:
Table 1: Optimization of Ionic Liquid Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes sulfonation efficiency |
| Oxidizing Agent | 30% HNO₃ | Reduces side reactions |
| Solvent | Acetonitrile | Enhances solubility of intermediates |
Recent studies highlight the role of counterions in tuning IL properties. For instance, pairing the 3-methyl-2-sulphonatobenzothiazolium cation with p-toluenesulfonate anions results in ILs with high thermal stability (decomposition temperatures >300°C) and exceptional water solubility (>500 g/L).
Regioselective modification of the benzothiazole ring is critical for introducing functional groups at specific positions without disrupting the sulfonate moiety. Iridium-catalyzed C–H borylation has emerged as a powerful tool for installing boron groups at the 5-position of the benzothiazole ring, enabling subsequent Suzuki-Miyaura cross-couplings.
Mechanistic insights:
Table 2: Regioselective Functionalization Outcomes
| Position Modified | Reagent Used | Product Application |
|---|---|---|
| C5 | Pinacolborane | Pharmaceuticals, OLED materials |
| C4/C6 | Diboryl reagents | Polymer additives |
This strategy preserves the sulfonate group’s integrity while expanding the derivative’s utility in optoelectronics and catalysis.
Anion exchange allows fine-tuning of 3-methyl-2-sulphonatobenzothiazolium derivatives’ solubility, viscosity, and electrochemical stability. A dual-mode solid-phase extraction (SPE) method using strong cation-exchange sorbents effectively isolates the target cation, enabling subsequent anion substitution.
Common anion substitutions:
Table 3: Anion-Dependent Properties
| Anion | Melting Point (°C) | Water Solubility (g/100 mL) |
|---|---|---|
| Chloride | 95–110 | 12.5 |
| Tetrafluoroborate | 45–60 | 8.2 |
| p-Toluenesulfonate | >300 (decomp.) | 0.3 |
Ion metathesis reactions conducted in polar aprotic solvents (e.g., DMF) at 25–40°C achieve >90% exchange efficiency while avoiding decomposition of the sulfonate group.
The electronic structure of 3-Methyl-2-sulphonatobenzothiazolium has been investigated through comprehensive quantum mechanical calculations employing density functional theory methods [1] [2] [3]. These theoretical investigations provide fundamental insights into the molecular orbital characteristics, electronic properties, and chemical reactivity of this benzothiazolium derivative.
Density functional theory calculations using the B3LYP functional with various basis sets have been employed to determine the highest occupied molecular orbital and lowest unoccupied molecular orbital energies of benzothiazolium derivatives [1] [4] [5]. The frontier molecular orbital analysis reveals critical information about the electronic structure and reactivity patterns of 3-Methyl-2-sulphonatobenzothiazolium [3] [5].
Theoretical studies on benzothiazole derivatives demonstrate that the highest occupied molecular orbital is typically localized on the benzothiazole ring system, while the lowest unoccupied molecular orbital extends across the entire molecular framework [4] [6] [5]. For benzothiazolium compounds, the presence of the positively charged nitrogen atom significantly affects the electronic distribution and orbital energies [7] [2].
Table 1: Electronic Properties of Benzothiazolium Derivatives from Quantum Mechanical Calculations
| Parameter | Benzothiazole Reference | Methylated Derivative | Sulfonated Derivative |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.59 | -5.52 | -6.18 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.95 | -1.92 | -3.35 |
| Energy Gap (eV) | 3.64 | 3.60 | 2.83 |
| Ionization Potential (eV) | 7.07 | 6.98 | 7.64 |
| Electron Affinity (eV) | 0.41 | 0.39 | 2.09 |
Data compiled from computational studies on benzothiazole derivatives [8] [4] [5]
Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 3-Methyl-2-sulphonatobenzothiazolium [1] [9] [8]. These calculations reveal the nature of charge transfer interactions between different molecular fragments and quantify the stabilization energies associated with hyperconjugative interactions [1] [9].
The natural bond orbital analysis of benzothiazolium derivatives shows significant electron delocalization within the aromatic ring system, with the methyl group providing electron-donating effects through hyperconjugation [7] [9]. The sulphonate group acts as a strong electron-withdrawing substituent, modifying the overall electronic structure and reactivity [9].
Molecular docking investigations have been conducted to evaluate the binding interactions of 3-Methyl-2-sulphonatobenzothiazolium with various biological targets [11] [12] [13]. These computational studies provide crucial information about the molecular recognition patterns and binding affinities that govern the biological activity of benzothiazolium derivatives.
Benzothiazolium derivatives have been extensively studied for their interactions with protein kinase targets through molecular docking approaches [14] [15]. The binding mode analysis reveals that these compounds typically occupy the adenosine triphosphate binding site of protein kinases, forming critical hydrogen bonds with key amino acid residues [14] [15].
Molecular docking studies on benzothiazole derivatives demonstrate binding energies ranging from -6.8 to -10.6 kcal/mol when interacting with various protein kinase targets [15] [16]. The presence of the sulphonate group in 3-Methyl-2-sulphonatobenzothiazolium is expected to enhance binding affinity through additional electrostatic interactions with positively charged amino acid residues [15] [16].
Table 2: Molecular Docking Results for Benzothiazolium Derivatives with Protein Targets
| Target Protein | Protein Data Bank Code | Binding Energy (kcal/mol) | Key Interactions | Reference Compound |
|---|---|---|---|---|
| Lck Kinase | 1QPC | -9.7 | Hydrogen bonds with MET319 | Dasatinib (-8.5) |
| Human Carbonic Anhydrase IX | 3K5F | -9.7 | Electrostatic interactions | Standard inhibitor (-7.0) |
| BACE-1 | 3K5F | -6.8 | Hydrophobic interactions | AYH ligand (-7.0) |
| Acetylcholinesterase | 4ZE2 | -9.6 | π-π stacking interactions | BTZ043 (-10.6) |
Compiled from molecular docking studies on benzothiazole derivatives [15] [16] [17]
The molecular docking analysis of benzothiazolium compounds with enzyme targets reveals specific binding patterns that contribute to their biological activity [12] [13] [17]. These studies demonstrate that the benzothiazolium scaffold can effectively interact with diverse enzyme active sites through multiple binding modes [12] [13] [15].
Computational docking investigations show that 3-Methyl-2-sulphonatobenzothiazolium derivatives can form stable complexes with enzymes involved in various metabolic pathways [15] [16] [17]. The sulphonate group provides additional anchoring points through electrostatic interactions with basic amino acid residues in the enzyme active sites [15] [17].
Molecular docking studies have investigated the interactions of benzothiazolium derivatives with G protein-coupled receptors and other membrane-bound targets [18] [19]. These computational analyses provide insights into the molecular basis of receptor recognition and activation by benzothiazolium compounds [18] [19].
The docking results indicate that 3-Methyl-2-sulphonatobenzothiazolium can adopt favorable binding conformations within receptor binding sites, with the methyl group contributing to hydrophobic interactions and the sulphonate group participating in polar contacts [15] [18] [19].
Quantitative structure-activity relationship modeling represents a powerful computational approach for predicting the biological activity of 3-Methyl-2-sulphonatobenzothiazolium and related derivatives [20] [21] [22]. These predictive models correlate molecular descriptors with experimental activity data to guide the rational design of optimized compounds.
Quantitative structure-activity relationship analysis of benzothiazole derivatives has been performed using electronic descriptors derived from quantum mechanical calculations [20] [22] [23]. These models incorporate parameters such as atomic net charges, dipole moments, frontier orbital energies, and polarizability values to predict biological activity [20] [22].
A comprehensive quantitative structure-activity relationship study on benzothiazole antimalarial compounds developed a predictive equation: Log IC50 = 23.527 + 4.024(qC4) + 273.416(qC5) + 141.663(qC6) - 0.567(lowest unoccupied molecular orbital energy) - 3.878(highest occupied molecular orbital energy) - 2.096(polarizability) [22]. This model achieved statistical significance with correlation coefficient r = 0.994 and r² = 0.987 [22].
Table 3: QSAR Model Parameters for Benzothiazolium Derivatives
| Descriptor Type | Parameter | Coefficient | Statistical Significance | Contribution to Activity |
|---|---|---|---|---|
| Electronic | Atomic charge (C4) | +4.024 | p < 0.05 | Positive correlation |
| Electronic | Atomic charge (C5) | +273.416 | p < 0.01 | Strong positive effect |
| Electronic | Atomic charge (C6) | +141.663 | p < 0.05 | Moderate positive effect |
| Orbital | Lowest Unoccupied Molecular Orbital Energy | -0.567 | p < 0.05 | Negative correlation |
| Orbital | Highest Occupied Molecular Orbital Energy | -3.878 | p < 0.01 | Strong negative effect |
| Physical | Polarizability | -2.096 | p < 0.05 | Negative correlation |
Derived from QSAR analysis of benzothiazole derivatives [20] [22]
The development of quantitative structure-activity relationship models for 3-Methyl-2-sulphonatobenzothiazolium requires careful selection of molecular descriptors that accurately represent the structural features influencing biological activity [20] [21] [18]. Two-dimensional and three-dimensional descriptors have been employed to capture different aspects of molecular structure and properties [20] [18].
Statistical analysis using partial least squares regression and multiple linear regression techniques has identified key molecular descriptors that correlate with biological activity in benzothiazolium derivatives [20] [21]. These descriptors include atom count, adjacency matrix parameters, charge distribution parameters, and topological indices [20] [21].
The validation of quantitative structure-activity relationship models for benzothiazolium derivatives involves rigorous statistical testing using internal and external validation procedures [20] [21] [18]. Cross-validation techniques, including leave-one-out and Y-randomization methods, have been employed to assess model reliability and predictive capability [20] [21].
External validation using independent test sets demonstrates the robustness of quantitative structure-activity relationship models for benzothiazole derivatives [20] [21]. The predictive models achieve correlation coefficients exceeding 0.8 for external test sets, indicating good predictive performance for novel benzothiazolium compounds [20] [21].
The quantitative structure-activity relationship analysis provides specific guidelines for optimizing the structure of 3-Methyl-2-sulphonatobenzothiazolium derivatives [20] [22] [23]. These models indicate that modifications to the electronic properties of the benzothiazolium core and the positioning of substituents can significantly impact biological activity [22] [23].
The structure-activity relationship analysis of 3-methyl-2-sulphonatobenzothiazolium reveals significant insights into its antibacterial mechanisms against Gram-positive pathogens. Benzothiazolium derivatives demonstrate potent antibacterial activity through multiple molecular targets, with structural modifications at specific positions critically influencing their antimicrobial potency [1] [2].
The primary mechanism of antibacterial action involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription [3]. The sulphonate group at the 2-position of the benzothiazole ring enhances water solubility and facilitates cellular uptake, while the methyl substitution at the 3-position contributes to membrane permeability and target specificity [4] [5].
Structure-activity relationship studies demonstrate that electron-withdrawing groups at the 6-position of the benzothiazole ring significantly enhance antibacterial activity. Compounds with trifluoromethoxy substitutions show superior activity with minimum inhibitory concentration values ranging from 0.10 to 0.25 milligrams per milliliter against Staphylococcus aureus and related methicillin-resistant strains [1]. The presence of halogen substituents, particularly chlorine and fluorine, at strategic positions on the benzothiazole core structure amplifies the antibacterial potency through enhanced binding affinity to bacterial targets [2].
The N-propyl imidazole moiety in related benzothiazole derivatives proves essential for maintaining antibacterial activity, as demonstrated by compounds showing complete loss of activity when this structural feature is removed [2]. The interaction between the imidazole group and bacterial enzyme active sites involves hydrogen bonding and π-π stacking interactions that stabilize the drug-target complex.
Alkylthio substitutions at the 2-position demonstrate optimal activity when the alkyl chain length ranges from 3 to 5 carbon atoms. The 3-methyl-2-alkylthio benzothiazolyl p-toluene sulfonate derivatives exhibit excellent activity against Staphylococcus aureus with minimum inhibitory concentration values of 16.7 micrograms per milliliter [4] [5]. This optimal chain length provides the ideal balance between lipophilicity for membrane penetration and hydrophilicity for target binding.
The molecular docking studies reveal that the most active compounds demonstrate binding affinities ranging from -7.1 to -10.74 kilocalories per mole with key bacterial enzymes. The trifluoromethoxy group forms hydrogen bonds with arginine and serine residues in the enzyme active site, while chlorine substituents engage in carbon-hydrogen bonding with proline residues [1]. These interactions contribute to the high binding affinity and subsequent antibacterial activity.
Resistance mechanisms analysis shows that benzothiazolium compounds are effective against both efflux pump-mediated and enzymatic resistance mechanisms. The compounds demonstrate activity against methicillin-resistant Staphylococcus aureus strains, indicating their potential as therapeutic agents against drug-resistant pathogens [2]. The dual mechanism of action involving both DNA gyrase inhibition and membrane disruption reduces the likelihood of resistance development.
The antifungal activity of 3-methyl-2-sulphonatobenzothiazolium and related derivatives operates primarily through inhibition of sterol biosynthesis pathways, specifically targeting ergosterol synthesis in fungal cell membranes [6] [7] [8]. This mechanism differs from conventional azole antifungals and provides a unique approach to combating fungal infections.
The primary target for antifungal action is the sterol 4-demethylation enzyme system, which catalyzes the removal of methyl groups from sterol precursors during ergosterol biosynthesis [8] [9]. The 6-amino-2-n-pentylthiobenzothiazole derivative demonstrates potent inhibition of this enzyme system, leading to accumulation of methylated sterol precursors including ergosta-5,7-dienol and squalene [7] [9].
Structure-activity relationship analysis reveals that the amino substitution at the 6-position combined with the alkylthio group at the 2-position creates optimal binding characteristics for the sterol biosynthesis enzymes. The pentyl chain length provides the ideal hydrophobic interaction with the enzyme active site, while the amino group participates in hydrogen bonding with critical amino acid residues [7] [8].
The mechanism of sterol biosynthesis inhibition involves competitive binding to the cytochrome P450 enzyme complex responsible for sterol 4-demethylation. Unlike azole antifungals that target the 14α-demethylase enzyme, benzothiazolium derivatives specifically inhibit the 4-demethylation step, representing a novel mechanism of antifungal action [8] [9]. This unique target site reduces cross-resistance with existing antifungal agents.
Fungal species susceptibility studies demonstrate broad-spectrum activity against multiple pathogenic fungi. Candida albicans shows particular sensitivity with growth inhibition occurring at concentrations as low as 40 micromolar [8]. Dermatophyte species including Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum exhibit 50-75% growth inhibition at 100 micrograms per milliliter concentrations [10].
The structure-activity relationship for antifungal activity shows that unsubstituted compounds at the 6-position of the benzothiazole ring demonstrate superior activity against dermatophytes compared to compounds with electron-withdrawing substituents [10]. This contrasts with antibacterial activity patterns, suggesting different binding requirements for fungal versus bacterial targets.
Pyrrole substitution at specific positions enhances antifungal activity significantly, with compounds showing 96-102% growth inhibition against multiple dermatophyte species [10]. The five-membered pyrrole ring provides optimal spatial orientation for binding to the fungal enzyme active site, contributing to the enhanced potency.
The antifungal mechanism also involves disruption of fungal cell membrane integrity through altered sterol composition. The accumulation of methylated sterol precursors compromises membrane fluidity and permeability, leading to cell death [7] [8]. This dual mechanism of enzyme inhibition and membrane disruption provides synergistic antifungal effects.
Time-course studies demonstrate that sterol biosynthesis inhibition is most critical during the early stages of fungal growth, between 1 and 12 hours post-exposure [6]. This timing corresponds to the period of active membrane synthesis and cell wall formation, making fungi particularly vulnerable to sterol biosynthesis disruption.
The neuroprotective mechanisms of 3-methyl-2-sulphonatobenzothiazolium involve multiple cellular pathways, with structure-activity relationships revealing critical molecular features for optimal neuroprotective efficacy [11] [12] [13]. The primary neuroprotective pathways include catalase enzyme modulation, amyloid-β aggregation inhibition, and oxidative stress reduction.
Catalase enzyme modulation represents a key neuroprotective mechanism, with benzothiazole derivatives demonstrating ability to enhance catalase activity by up to 90% under oxidative stress conditions [11] [12]. The molecular weight optimization of benzothiazole analogs proves critical, with compounds possessing molecular weights between 200-300 daltons showing optimal catalase binding and activation properties.
The structure-activity relationship for neuroprotective activity shows that compounds with specific substitution patterns at the 2-position of the benzothiazole ring demonstrate superior binding affinity to catalase enzyme. Compounds with binding energies ranging from -6.5 to -7.52 kilocalories per mole show significant neuroprotective effects in hydrogen peroxide-induced oxidative stress models [11].
Hydrophobic interactions between benzothiazole derivatives and the catalase enzyme active site contribute significantly to neuroprotective activity. The optimal balance between hydrophobic and hydrophilic regions in the molecule ensures proper enzyme binding while maintaining cellular penetration capabilities [11] [12].
Amyloid-β aggregation inhibition represents another critical neuroprotective pathway. Benzothiazole aniline tetra(ethylene glycol) derivatives demonstrate ability to block catalase-amyloid-β interactions, preventing the formation of toxic protein aggregates [12]. This mechanism provides protection against Alzheimer's disease-related neurodegeneration through multiple protein targets.
The tacrine-benzothiazole hybrid compounds demonstrate dual neuroprotective mechanisms through simultaneous acetylcholinesterase inhibition and amyloid-β aggregation prevention [13]. The optimal linker length between tacrine and benzothiazole moieties proves critical, with shorter linkers providing superior acetylcholinesterase inhibition (IC50 = 0.34 micromolar) while longer linkers enhance cell viability protection.
Molecular docking studies reveal that neuroprotective benzothiazole derivatives interact with both catalytic active sites and peripheral anionic sites of target enzymes [13]. These dual binding interactions contribute to the multifaceted neuroprotective effects observed in cellular and animal models.
The structure-activity relationship analysis demonstrates that electron-withdrawing groups at the 6-position of the benzothiazole ring enhance neuroprotective activity through improved binding affinity to target proteins [11] [12]. However, the optimal substitution pattern differs from antibacterial and antifungal activities, indicating distinct binding requirements for neuroprotective targets.
Oxidative stress reduction mechanisms involve enhancement of endogenous antioxidant systems, particularly catalase and glutathione peroxidase activities. Benzothiazole derivatives demonstrate ability to maintain cellular antioxidant capacity under stress conditions, protecting neurons from reactive oxygen species-mediated damage [11] [12].
The neuroprotective activity shows dose-dependent responses, with optimal effects observed at concentrations ranging from 1 to 10 micromolar. Higher concentrations may exhibit cytotoxic effects, emphasizing the importance of precise dosing for therapeutic applications [11] [12].
Cell viability studies in neuronal cell lines demonstrate that neuroprotective benzothiazole derivatives maintain cell survival rates above 90% under oxidative stress conditions that typically cause 25-30% cell death [14] [11]. This protective effect involves multiple cellular pathways including mitochondrial membrane potential maintenance and apoptosis prevention.